4-(indolin-1-ylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S2/c1-15-6-11-19-21(14-15)30-23(24-19)25-22(27)17-7-9-18(10-8-17)31(28,29)26-13-12-16-4-2-3-5-20(16)26/h2-11,14H,12-13H2,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIUOBSUSSLUCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(indolin-1-ylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of Indoline Sulfonyl Chloride: Indoline is reacted with chlorosulfonic acid to form indoline sulfonyl chloride.
Coupling with Benzothiazole Derivative: The indoline sulfonyl chloride is then coupled with a 6-methylbenzo[d]thiazol-2-amine derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(indolin-1-ylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-(indolin-1-ylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide involves its interaction with molecular targets such as kinases. It inhibits the activity of these enzymes, leading to the downregulation of downstream signaling pathways that are crucial for cell proliferation and survival . This inhibition can result in cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues can be categorized based on variations in the benzothiazole substituents and the sulfonamide/amide side chains:
Key Observations :
- Benzothiazole Substitutions: The 6-methyl group on the benzothiazole ring in the target compound is distinct from analogues with methoxy (e.g., 4i in ) or bromo (e.g., compound 11 in ) substituents.
- Sulfonamide Variations : The indoline sulfonyl group differentiates the target from compounds with piperidinylsulfonyl (e.g., 2D216) or methyl(phenyl)sulfamoyl () groups. Indoline’s bicyclic structure may confer unique steric and electronic properties, influencing target binding .
- Amide Core : Unlike cyclopentanamide derivatives (), the benzamide core in the target compound is retained, suggesting its necessity for maintaining bioactivity in this structural class .
Physicochemical Properties
- Melting Points: Derivatives with polar groups (e.g., 12b’s dimethoxyphenyl in ) exhibit higher melting points (>230°C), whereas nonpolar substituents (e.g., methyl in 3a) result in lower values. The target’s indoline sulfonyl group, being polar yet rigid, may confer intermediate thermal stability .
- Solubility : Piperazine-containing analogues (e.g., 4i in ) likely have improved aqueous solubility due to their basic nitrogen, whereas the target’s sulfonamide may reduce solubility unless formulated with counterions .
Biological Activity
The compound 4-(indolin-1-ylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and synthesis pathways, supported by data tables and relevant case studies.
Structural Characteristics
The molecular structure of this compound features:
- Indoline moiety : Known for its pharmacological properties.
- Sulfonyl group : Enhances solubility and biological activity.
- Benzothiazole component : Associated with various biological activities, including antimicrobial and anticancer effects.
The compound can be represented as follows:
Physical Properties
The compound's physical properties are essential for understanding its behavior in biological systems. While specific melting and boiling points need experimental validation, the general characteristics include:
- Molecular Weight : Approximately 438.52 g/mol
- Solubility : Soluble in organic solvents, which is beneficial for drug formulation.
Anticancer Potential
Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines.
Case Study: Antitumor Activity
In a study involving indoline derivatives, compounds demonstrated IC50 values ranging from 5 to 10 µM against human cancer cell lines (e.g., HCC827 and NCI-H358), indicating potent antitumor effects compared to standard chemotherapy agents .
The proposed mechanisms of action for this compound include:
- Inhibition of Cell Proliferation : Induces apoptosis in cancer cells.
- Targeting Specific Pathways : Modulates signaling pathways involved in cell survival and growth.
Antimicrobial Activity
The benzothiazole moiety contributes to antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi.
Data Summary
| Biological Activity | IC50 (µM) | Cell Lines/Organisms |
|---|---|---|
| Antitumor Activity | 5 - 10 | HCC827, NCI-H358 |
| Antimicrobial Activity | Varies | Staphylococcus aureus, Candida albicans |
Synthesis Pathway
The synthesis of this compound typically involves multiple steps:
- Formation of the Indoline Sulfonamide : Reacting indoline with sulfonyl chloride.
- Coupling with Benzothiazole : Using coupling agents to attach the benzothiazole moiety.
- Purification : Employing chromatography techniques to isolate the final product.
Reaction Conditions
Key reaction conditions include:
- Temperature Control : Essential to prevent side reactions.
- Choice of Solvents : Organic solvents such as DMF or DMSO are commonly used.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
